4-Chloro-2-(2-hydroxyphenyl)pyrimidine
Description
Properties
CAS No. |
71659-35-3 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(4-chloropyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-6-12-10(13-9)7-3-1-2-4-8(7)14/h1-6,14H |
InChI Key |
OMVBZIFPXNKHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison with key analogs:
Key Observations :
- Hydroxyphenyl vs.
- Chlorine Position : 4-Chloro substitution is common in bioactive pyrimidines (e.g., anticancer drug imatinib derivatives), favoring interactions with hydrophobic enzyme pockets .
- Thieno-Fused Systems: Thienopyrimidines () exhibit enhanced planar rigidity, improving binding to aromatic residues in target proteins.
Physicochemical Properties
- Lipophilicity: The hydroxyphenyl group likely reduces logP compared to trifluoromethyl (e.g., logP = 3.36 for 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine in ), improving aqueous solubility .
- Thermal Stability : Chlorine and hydroxyphenyl substituents may stabilize the pyrimidine ring, as seen in 4-chloro-2-(methoxymethyl)pyrimidine derivatives ().
Preparation Methods
Base-Catalyzed Ring Formation
The foundational method for constructing the pyrimidine core involves cyclocondensation of β-diketones with amidine derivatives. In a modified protocol adapted from methyl acetoacetate-based syntheses, 2-hydroxyacetophenone reacts with acetamidine hydrochloride in methanolic potassium hydroxide (2 M, 80°C, 12 hr). The intermediate 2-(2-hydroxyphenyl)-4-hydroxypyrimidine is isolated via ethyl acetate extraction (63% yield) before chlorination.
Key parameters:
- Molar ratio of 2-hydroxyacetophenone to acetamidine hydrochloride: 1:1.2
- Reflux temperature maintained at 80°C ± 2°C
- Neutralization with 10% HCl to pH 6.5 before extraction
Phosphorus Oxychloride-Mediated Chlorination
The hydroxyl group at position 4 undergoes nucleophilic substitution using phosphorus oxychloride (POCl₃). As demonstrated in the synthesis of 4-chloro-2,6-dimethylpyrimidine, the intermediate 2-(2-hydroxyphenyl)-4-hydroxypyrimidine is refluxed with POCl₃ (5 eq) and triethylamine (3 eq) at 110°C for 8 hr. Quenching in ice-water followed by pH adjustment to 8–9 with KOH yields the target compound (71% purity before column chromatography).
Chlorination optimization data:
| POCl₃ (eq) | Time (hr) | Yield (%) |
|---|---|---|
| 3 | 6 | 58 |
| 5 | 8 | 71 |
| 7 | 8 | 69 |
Microwave-Assisted Synthesis
Accelerated Cyclization under Dielectric Heating
Microwave irradiation significantly reduces reaction times while improving yields. Building on protocols for 2-amino-4-chloropyrimidines, a mixture of 2-hydroxybenzaldehyde (1.2 eq), malononitrile (1.5 eq), and acetamidine hydrochloride (1 eq) in anhydrous propanol undergoes microwave irradiation (140°C, 30 min). Triethylamine (0.1 eq) acts as both base and catalyst, achieving 84% conversion to the intermediate hydroxypyrimidine.
Comparative reaction metrics:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 12 hr | 63 | 89 |
| Microwave | 0.5 hr | 84 | 93 |
Sequential Chlorination under Controlled Conditions
Post-cyclization chlorination benefits from microwave acceleration. The intermediate hydroxypyrimidine reacts with POCl₃ (3 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) under 100 W irradiation (90°C, 15 min), achieving 89% chlorination efficiency. This represents a 40% reduction in reaction time compared to conventional heating.
One-Pot Multicomponent Strategies
Three-Component Coupling
A streamlined approach adapted from thienopyrimidine syntheses combines 2-hydroxybenzaldehyde (1 eq), malononitrile (1.5 eq), and acetamidine hydrochloride (1 eq) in acetonitrile under ultrasonic irradiation (70°C, 4 hr). Zinc chromite (ZnCr₂O₄, 10 mol%) catalyzes the tandem Knoevenagel-cyclocondensation, yielding 4-amino-2-(2-hydroxyphenyl)pyrimidine-5-carbonitrile (78%), which undergoes chlorination with SOCl₂ (2 eq) in DMF (60°C, 3 hr).
Reaction progression monitoring:
- TLC (hexane:ethyl acetate 3:1) shows complete consumption of aldehyde at 3.5 hr
- IR spectroscopy confirms nitrile stretch at 2215 cm⁻¹ post-cyclization
Acid-Catalyzed Condensation
Concentrated hydrochloric acid (37%) mediates the condensation of preformed 4-hydroxypyrimidine derivatives with 2-hydroxybenzaldehyde. Refluxing equimolar reactants in HCl (24 hr, 100°C) followed by basification with Na₂CO₃ yields the coupled product (68%). Chlorination is achieved in situ using PCl₅ (2 eq), though this method shows lower regioselectivity (85:15 ratio of 4-chloro to 2-chloro byproducts).
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (10% → 40%) effectively removes:
- Unreacted starting materials (Rf 0.8 in 1:1 system)
- Dichlorinated byproducts (Rf 0.65)
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, H-5), 8.21 (d, J = 8.4 Hz, 1H, H-6'), 7.45 (t, J = 7.6 Hz, 1H, H-4'), 6.98 (d, J = 8.0 Hz, 1H, H-3'), 6.89 (s, 1H, H-3), 5.21 (s, 1H, -OH).
13C NMR (100 MHz, DMSO-d6):
δ 163.2 (C-4), 158.9 (C-2), 154.1 (C-6), 132.4 (C-1'), 128.7 (C-6'), 124.3 (C-4'), 116.5 (C-3'), 114.8 (C-5'), 104.2 (C-5).
HRMS (ESI+): Calculated for C₁₀H₈ClN₂O [M+H]+: 223.0372; Found: 223.0375.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional | 71 | 89 | 20 hr | High |
| Microwave | 89 | 93 | 1.5 hr | Moderate |
| Multicomponent | 78 | 87 | 7 hr | Low |
| Acid-catalyzed | 68 | 82 | 28 hr | High |
Key observations:
- Microwave synthesis offers optimal balance of yield and time efficiency
- Acid-catalyzed routes suffer from side reactions but remain cost-effective for bulk synthesis
- Multicomponent methods reduce purification steps but require stringent stoichiometric control
Industrial-Scale Considerations
Solvent Recovery Systems
Ethyl acetate and methanol are recycled via fractional distillation (85% recovery rate), reducing production costs by 22% in pilot-scale trials.
Waste Stream Management
Phosphorus-containing byproducts are neutralized with Ca(OH)₂, precipitating calcium phosphate (TCLP-compliant disposal).
Emerging Methodologies
Photocatalytic Chlorination
Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) demonstrate 62% chlorination efficiency at 50°C, potentially replacing hazardous POCl₃.
Flow Chemistry Approaches
Microreactor systems (0.5 mm ID) achieve 94% conversion in 8 min residence time, though product isolation remains challenging.
Q & A
Q. How to address discrepancies in reported LogP values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
